LNT vs. LNnT: Distinct Metabolic Pathway Requirements in Bifidobacterium breve UCC2003 Demonstrated by Gene Knockout Phenotypes
LNT utilization in B. breve UCC2003 is absolutely dependent on the nahA gene product (β-N-acetylhexosaminidase), whereas LNnT metabolism requires a distinct set of transport and hydrolytic components. An insertional mutant of nahA (B. breve UCC2003-nahA) exhibited a complete lack of growth on LNT as sole carbon source, achieving negligible final OD compared to wild-type growth [1]. In contrast, the same nahA mutant showed no significant impairment in growth on LNnT, indicating that LNnT metabolism bypasses this critical LNT-specific hydrolytic step [2]. Conversely, disruption of nahS (a solute-binding protein) resulted in near-total growth abolition on LNnT while leaving LNT utilization unaffected [3].
| Evidence Dimension | Growth phenotype of defined gene knockout mutants on LNT vs. LNnT as sole carbon source |
|---|---|
| Target Compound Data | B. breve UCC2003-nahA mutant: complete lack of growth on LNT; B. breve UCC2003-nahS mutant: unimpaired growth on LNT |
| Comparator Or Baseline | B. breve UCC2003-nahA mutant on LNnT: unimpaired growth; B. breve UCC2003-nahS mutant on LNnT: near-total growth abolition |
| Quantified Difference | Qualitative divergence (essential vs. non-essential gene requirement); nahA essential for LNT but dispensable for LNnT; nahS essential for LNnT but dispensable for LNT |
| Conditions | B. breve UCC2003 grown in mMRS medium supplemented with LNT or LNnT as sole carbon source; optical density measured at 600 nm |
Why This Matters
This demonstrates that LNT and LNnT engage distinct genetic loci and enzymatic machinery in bifidobacteria, meaning experimental outcomes using LNnT as a surrogate for LNT will not reflect true LNT metabolic pathway activation.
- [1] James K, Motherway MO, Bottacini F, van Sinderen D. Bifidobacterium breve UCC2003 metabolises the human milk oligosaccharides lacto-N-tetraose and lacto-N-neo-tetraose through overlapping, yet distinct pathways. Sci Rep. 2016;6:38560. PMID: 27924824. View Source
- [2] James K, Motherway MO, Bottacini F, van Sinderen D. Bifidobacterium breve UCC2003 metabolises the human milk oligosaccharides lacto-N-tetraose and lacto-N-neo-tetraose through overlapping, yet distinct pathways. Sci Rep. 2016;6:38560. PMID: 27924824. View Source
- [3] James K, Motherway MO, Bottacini F, van Sinderen D. Bifidobacterium breve UCC2003 metabolises the human milk oligosaccharides lacto-N-tetraose and lacto-N-neo-tetraose through overlapping, yet distinct pathways. Sci Rep. 2016;6:38560. PMID: 27924824. View Source
